molecular formula C17H24BNO4 B6342676 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester CAS No. 2121512-13-6

2-Formyl-3-(morpholino)phenylboronic acid pinacol ester

Cat. No.: B6342676
CAS No.: 2121512-13-6
M. Wt: 317.2 g/mol
InChI Key: BUMPROFBFFJXDA-UHFFFAOYSA-N
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Description

2-Formyl-3-(morpholino)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic synthesis. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the boronic acid pinacol ester moiety makes it a valuable building block in organic chemistry.

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions for this compound involve further development of the protodeboronation of pinacol boronic esters . This could lead to new transformations and applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester typically involves the reaction of 2-formyl-3-bromophenylboronic acid with morpholine in the presence of a base, followed by esterification with pinacol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-(morpholino)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium catalysts in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 2-Carboxy-3-(morpholino)phenylboronic acid pinacol ester.

    Reduction: 2-Hydroxymethyl-3-(morpholino)phenylboronic acid pinacol ester.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholino)phenylboronic acid pinacol ester
  • 3-(Morpholino)phenylboronic acid pinacol ester
  • 4-(Morpholino)phenylboronic acid pinacol ester

Uniqueness

2-Formyl-3-(morpholino)phenylboronic acid pinacol ester is unique due to the presence of both a formyl group and a morpholino group, which provide additional functionalization options compared to other similar compounds. This dual functionality allows for more diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

2-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-6-5-7-15(13(14)12-20)19-8-10-21-11-9-19/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMPROFBFFJXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCOCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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